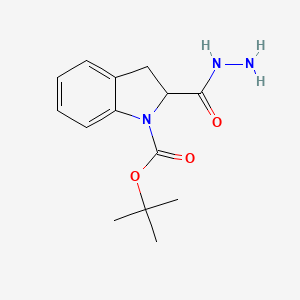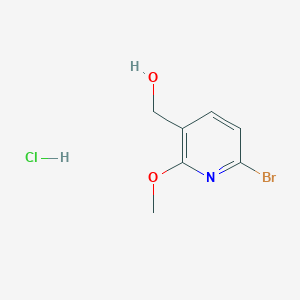![molecular formula C8H3ClN2S B13133941 4-Chloro-6-ethynylthieno[2,3-d]pyrimidine](/img/structure/B13133941.png)
4-Chloro-6-ethynylthieno[2,3-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-6-ethynylthieno[2,3-d]pyrimidine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-ethynylthieno[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloropyrimidine with ethynylthiophene in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chloro-6-ethynylthieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Cyclization Reactions: The ethynyl group can participate in cyclization reactions to form more complex ring structures.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or thioethers.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in solvents like dimethylformamide or tetrahydrofuran.
Cyclization Reactions: Catalysts such as palladium or copper in the presence of ligands.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted thieno[2,3-d]pyrimidines
- Cyclized derivatives with additional ring structures
- Oxidized or reduced sulfur-containing products
Applications De Recherche Scientifique
4-Chloro-6-ethynylthieno[2,3-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various biologically active molecules, including potential anticancer and antiviral agents.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with specific biological targets.
Material Science: It is employed in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Chemical Biology: The compound is used as a probe to study cellular processes and molecular interactions.
Mécanisme D'action
The mechanism of action of 4-Chloro-6-ethynylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets such as enzymes and receptors. The ethynyl group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. Additionally, the compound can bind to nucleic acids and interfere with their function, making it a potential candidate for anticancer and antiviral therapies .
Comparaison Avec Des Composés Similaires
- 6-Ethynylthieno[3,2-d]pyrimidine
- 4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidine
- 6-Phenylthieno[2,3-d]pyrimidine-4(3H)-thione
Comparison: 4-Chloro-6-ethynylthieno[2,3-d]pyrimidine is unique due to the presence of both chlorine and ethynyl groups, which confer distinct reactivity and biological activity. Compared to its analogs, this compound exhibits enhanced ability to form covalent bonds with biological targets, making it a valuable tool in medicinal chemistry and chemical biology .
Propriétés
Formule moléculaire |
C8H3ClN2S |
|---|---|
Poids moléculaire |
194.64 g/mol |
Nom IUPAC |
4-chloro-6-ethynylthieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C8H3ClN2S/c1-2-5-3-6-7(9)10-4-11-8(6)12-5/h1,3-4H |
Clé InChI |
CDPOSFYOHWRFIN-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=CC2=C(S1)N=CN=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Bromo-2-{[(e)-(4-nitrophenyl)methylidene]amino}-9h-fluoren-9-one](/img/structure/B13133885.png)

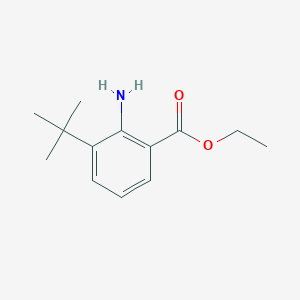
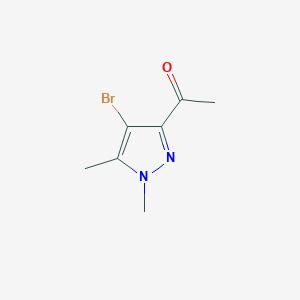
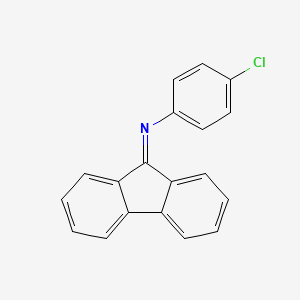




![7-Chlorobenzo[b][1,10]phenanthroline](/img/structure/B13133918.png)
